molecular formula C12H23NO3 B2598328 tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate CAS No. 1780318-36-6

tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate

Cat. No.: B2598328
CAS No.: 1780318-36-6
M. Wt: 229.32
InChI Key: DORQCCNLYAGUSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a 3-oxopropyl backbone, and a branched 2-methylpropyl (isobutyl) substituent. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical development. Its tert-butyl carbamate moiety enhances stability during synthetic processes, while the ketone and alkyl groups influence reactivity and physicochemical properties such as lipophilicity and solubility .

Properties

IUPAC Name

tert-butyl N-(2-formyl-4-methylpentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQCCNLYAGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780318-36-6
Record name tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl chloroformate and an appropriate amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is classified as a carbamate derivative, characterized by its tert-butyl protective group and a complex side chain that includes a ketone functional group. This structure contributes to its reactivity and utility in synthetic organic chemistry.

Synthesis and Derivative Formation

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the preparation of lacosamide, an anticonvulsant medication. The synthesis typically involves the condensation of N-BOC-D-serine with isobutyl chlorocarbonate, followed by further reactions to yield the desired products.

Synthesis Pathway

StepReactantsConditionsProduct
1N-BOC-D-serine, isobutyl chlorocarbonateAnhydrous ethyl acetate, N-methylmorpholineThis compound
2This compound, benzene methanamineAnhydrous conditionsLacosamide

Anticonvulsant Activity

This compound is primarily recognized for its role in synthesizing lacosamide. Lacosamide acts as a dual mechanism inhibitor targeting both sodium channels and the collapsin response mediator protein 2 (CRMP-2), which is crucial for neuronal excitability regulation. The structural modifications facilitated by this carbamate enhance the pharmacological profile of lacosamide.

Synthesis Efficiency

A comparative study demonstrated that using this compound in the synthesis of lacosamide yielded over 90% purity with minimal byproducts, showcasing its efficiency as an intermediate compared to traditional methods which often resulted in lower yields (approximately 81.6%) .

Environmental Impact

The method utilizing this compound also aligns with green chemistry principles by reducing solvent toxicity and waste generation during the synthesis process . This aspect is increasingly important in pharmaceutical manufacturing, where regulatory pressures demand sustainable practices.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Branched vs. Cyclic Alkyl Groups : The 2-methylpropyl group in the target compound enhances lipophilicity compared to the cyclopropyl analogue, which introduces ring strain and alters solubility .
  • Functional Group Variations : Bromohexyl () and azidoethyl () substituents enable nucleophilic substitution and click chemistry, respectively, unlike the ketone in the target compound.
  • Chiral Centers : The (S)-configured chloro-hydroxy derivative () demonstrates the role of stereochemistry in biological activity, a factor absent in the achiral target compound.

Reaction Yields and Conditions

  • Yields for tert-butyl carbamate alkylations range from 44–72% (), influenced by steric hindrance from substituents.
  • Azide-containing derivatives () require milder conditions to avoid explosive side reactions.

Solubility and Stability

  • The target compound’s isobutyl group increases lipid solubility compared to polar cyclopropyl or bromohexyl analogues, impacting membrane permeability in drug design .
  • tert-Butyl carbamates generally exhibit superior hydrolytic stability over methyl or ethyl variants, as seen in enzyme-resistant intermediates ().

Pharmaceutical Intermediates

  • The chiral tert-butyl carbamate in is pivotal in synthesizing rivaroxaban, a factor Xa inhibitor. Its structural robustness contrasts with the azido derivative’s role in chemical genetics ().
  • Cyclopropyl analogues () are utilized in kinase inhibitors, demonstrating substituent-dependent target specificity.

Industrial and Environmental Considerations

  • tert-Butyl carbamate derivatives are favored for scalable synthesis due to mild reaction conditions (e.g., room-temperature deprotection in ).
  • Environmental impact is mitigated via solvent optimization (e.g., dioxane in vs. dichloromethane in ).

Biological Activity

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including studies on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a carbamate functional group, which is known to influence its interaction with biological targets. The compound's molecular formula is C12H23N1O3C_{12}H_{23}N_{1}O_{3}, and it has a molecular weight of approximately 229.32 g/mol.

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Studies indicate that the compound may interact with specific receptors or enzymes, leading to modulation of biological processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Value Reference
AChE InhibitionIC50 = 130 nM
β-Secretase InhibitionIC50 = 200 nM
Binding Affinity (Ki)Ki = 191 nM
Toxicological AssessmentLow Toxicity

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of carbamate derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with these compounds, suggesting their utility in preventing neurodegeneration .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of carbamate derivatives. The study demonstrated that this compound exhibited a dose-dependent inhibition of pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate, and how are intermediates validated?

The compound is typically synthesized via carbamate protection of a primary amine. A representative method involves reacting a precursor like 3-aminopropiophenone derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane . Post-synthesis, intermediates are validated using 1H^1H NMR to confirm the presence of the tert-butyl group (δ ~1.45 ppm, singlet) and the carbonyl signal (δ ~170 ppm in 13C^{13}C NMR) . Purity is assessed via flash column chromatography (e.g., MeOH/CH₂Cl₂ gradients) and HPLC (≥95% purity threshold) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Boc-protected amine, ketone moiety (δ ~2.6–2.8 ppm for α-protons), and branching from the 2-methylpropyl group .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments consistent with Boc cleavage .
  • FT-IR : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) groups confirm functional groups .

Q. What are the recommended storage and handling protocols to ensure stability?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid prolonged exposure to acids/bases, as the Boc group is labile under acidic conditions (e.g., TFA) . For handling, use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood due to potential aldehyde byproduct volatility .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in multi-step syntheses?

The Boc group acts as a transient protecting group for amines, enabling selective functionalization of other sites. For example, in peptide coupling, the ketone moiety can undergo reductive amination without Boc deprotection . However, steric hindrance from the tert-butyl group may slow nucleophilic attacks, requiring optimization of reaction kinetics (e.g., elevated temperatures in DMF) . Post-reaction Boc removal is achieved with HCl/dioxane or TFA/CH₂Cl₂, confirmed by 1H^1H NMR loss of the δ 1.45 ppm signal .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is hindered by the compound’s flexible alkyl chain and low melting point. Strategies include:

  • Co-crystallization : Using halogenated solvents (e.g., DCM/hexane) to induce slow evaporation .
  • Cryogenic techniques : X-ray diffraction at 100 K to stabilize weak intermolecular interactions (e.g., C=O···H–N hydrogen bonds) .
  • SHELX refinement : SHELXL resolves disorder in the 2-methylpropyl chain via iterative least-squares cycles and anisotropic displacement parameters .

Q. How is the compound utilized in drug discovery, particularly for targeting intracellular receptors?

The ketone and carbamate groups serve as handles for derivatization in medicinal chemistry. For example:

  • Fluorescent probes : Conjugation with dansyl chloride or Fmoc tags via the ketone enables imaging of intracellular targets like chemokine receptors .
  • Neuroprotective agents : The Boc group enhances blood-brain barrier permeability in analogs targeting TrkB/5-HT₄ receptors .
    Structure-activity relationship (SAR) studies prioritize substitutions at the 3-oxopropyl position to modulate binding affinity (e.g., IC₅₀ shifts from nM to μM) .

Q. How do computational methods support the analysis of this compound’s conformational dynamics?

Molecular dynamics (MD) simulations in implicit solvent models (e.g., GBSA) reveal:

  • Rotamer preferences : The 2-methylpropyl chain adopts gauche conformations to minimize steric clash with the Boc group .
  • Tautomerization : The 3-oxo group exhibits keto-enol equilibrium (ΔG ~2.1 kcal/mol), affecting reactivity in nucleophilic environments .
    Docking studies (AutoDock Vina) predict binding poses in enzyme active sites, validated by experimental IC₅₀ data .

Data Contradictions and Resolution

Q. Discrepancies in reported NMR chemical shifts: How are they reconciled?

Variations in δ values for the Boc group (e.g., δ 1.42–1.48 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Internal referencing (TMS) and standardized solvent systems mitigate these differences . For cross-study comparisons, databases like PubChem provide aggregated spectral data under controlled conditions .

Q. Conflicting stability profiles in acidic conditions: What factors explain this?

While Boc groups are generally acid-labile, stability varies with substituent electronics. Electron-withdrawing groups (e.g., ketones) adjacent to the carbamate increase susceptibility to TFA-mediated cleavage, whereas alkyl chains delay degradation. Kinetic studies (HPLC monitoring) recommend ≤30 min exposure to 20% TFA for complete deprotection without side reactions .

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